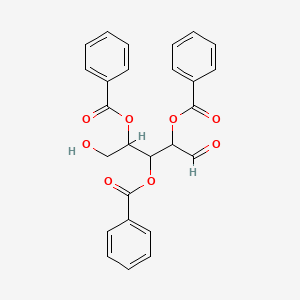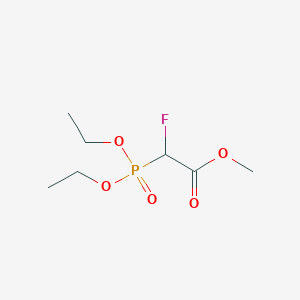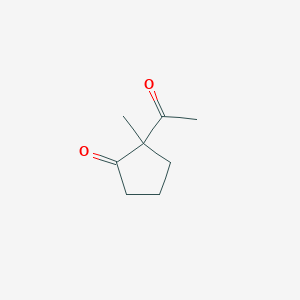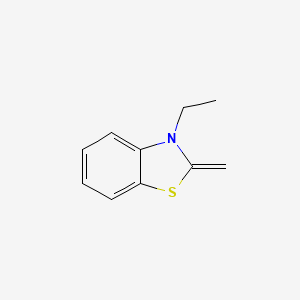
2-(2-Methoxyphenyl)-1-oxo-3H-1lambda~5~-indol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyphenyl)-1-oxo-3H-1lambda~5~-indol-3-one is an organic compound with a complex structure that includes a methoxyphenyl group and an indole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-1-oxo-3H-1lambda~5~-indol-3-one typically involves multi-step organic reactions. One common method starts with the reaction of 2-methoxyphenyl isocyanate with appropriate indole derivatives under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as Yb(OTf)3 to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as recrystallization from optimized solvents are employed to purify the intermediate products, which are then subjected to further reactions without additional purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxyphenyl)-1-oxo-3H-1lambda~5~-indol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted indole compounds .
Applications De Recherche Scientifique
2-(2-Methoxyphenyl)-1-oxo-3H-1lambda~5~-indol-3-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(2-Methoxyphenyl)-1-oxo-3H-1lambda~5~-indol-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of specific kinases, leading to altered cell signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a reagent in organic synthesis.
2-Methoxyphenylboronic acid: Utilized in Suzuki-Miyaura coupling reactions.
2-Methoxyphenylacetic acid: Employed in the synthesis of various organic compounds.
Uniqueness
2-(2-Methoxyphenyl)-1-oxo-3H-1lambda~5~-indol-3-one is unique due to its indole core, which imparts specific chemical properties and biological activities
Propriétés
Numéro CAS |
25410-77-9 |
|---|---|
Formule moléculaire |
C15H11NO3 |
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
2-(2-methoxyphenyl)-1-oxidoindol-1-ium-3-one |
InChI |
InChI=1S/C15H11NO3/c1-19-13-9-5-3-7-11(13)14-15(17)10-6-2-4-8-12(10)16(14)18/h2-9H,1H3 |
Clé InChI |
BGXMGRGMCDJTTO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=[N+](C3=CC=CC=C3C2=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(3-Hydroxypropyl)(propyl)sulfamoyl]benzoic acid](/img/structure/B14694853.png)

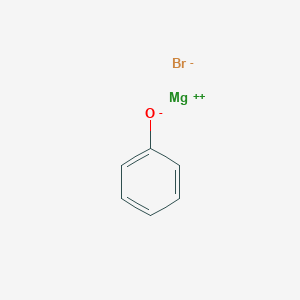
![N-[(5-oxo-1,3-diphenyl-1,3,5lambda5-diazaphosphinan-5-yl)methyl]aniline](/img/structure/B14694876.png)

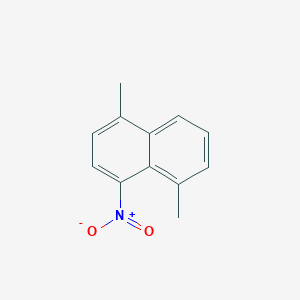
![2-{[(3alpha,5beta,6alpha)-3,6-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14694890.png)
